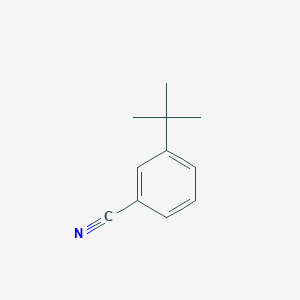

3-Tert-butylbenzonitrile

Vue d'ensemble

Description

3-Tert-butylbenzonitrile is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.23 . It is a colorless to light-yellow liquid .

Molecular Structure Analysis

The molecular structure of 3-Tert-butylbenzonitrile consists of a benzene ring substituted with a tert-butyl group and a nitrile group . The InChI code for this compound is 1S/C11H13N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,1-3H3 .Physical And Chemical Properties Analysis

3-Tert-butylbenzonitrile is a colorless to light-yellow liquid . It has a molecular weight of 159.23 and is stored at room temperature .Applications De Recherche Scientifique

Synthesis Applications

Synthesis of 2-Aminobenzonitriles : The compound has been used in a novel synthetic route to produce 2-aminobenzonitriles from 2-arylindoles, utilizing tert-butylnitrite (TBN)-mediated nitrosation. This method is notable for its use of an inexpensive iron(III) catalyst and the ability to scale the reaction to a gram level. The resultant 2-aminobenzonitriles serve as precursors for the synthesis of benzoxazinones via intramolecular condensation (Chen et al., 2018).

Material Science and Chemistry Applications

Fluorinated Phenyl tert-Butyl Nitroxides : The compound has been implicated in the formation of fluorinated phenyl tert-butyl nitroxides through the interaction with various fluorinated benzonitriles. These nitroxides have been used to create Cu(II) complexes that display intramolecular ferromagnetic exchange interactions, a feature of interest in the development of magnetic materials (Tretyakov et al., 2019).

Spectroscopy and Lanthanoid Complexation

Double-Armed Calix[4]arene Derivatives : The spectroscopic behavior of calix[4]arene derivatives, including tert-butylcalix[4]arene Schiff bases, has been studied in the context of complexation with lanthanoid nitrates. These complexes exhibit unique spectroscopic behaviors and are of interest in the fields of chemical sensing and molecular recognition (Liu et al., 2002).

Novel Bioactive Compounds Synthesis

Novel Bioactive 1,2,4-Oxadiazole Derivatives : The compound has been used in the synthesis of novel bioactive 1,2,4-oxadiazole derivatives. These derivatives, bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, have shown significant antitumor activity against a panel of cell lines in vitro, highlighting their potential in pharmacological and medicinal chemistry (Maftei et al., 2013).

Safety And Hazards

The safety data sheet for 3-Tert-butylbenzonitrile indicates that it is harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Propriétés

IUPAC Name |

3-tert-butylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWBCSZHGGMJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942854 | |

| Record name | 3-tert-Butylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butylbenzonitrile | |

CAS RN |

20651-74-5 | |

| Record name | 3-Butylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)

![1-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B169778.png)